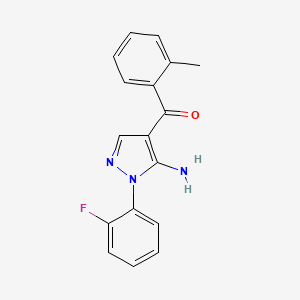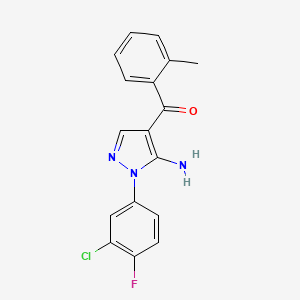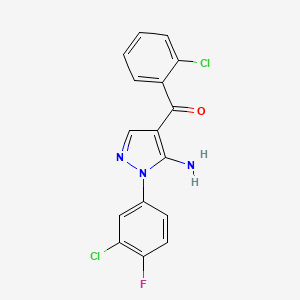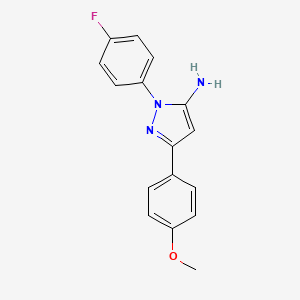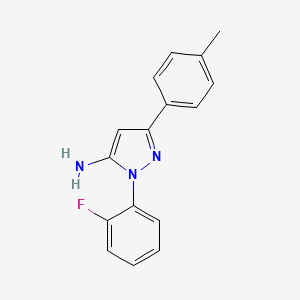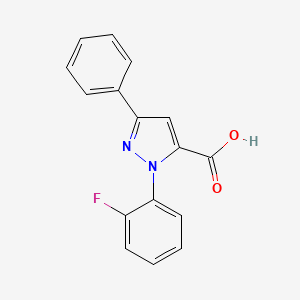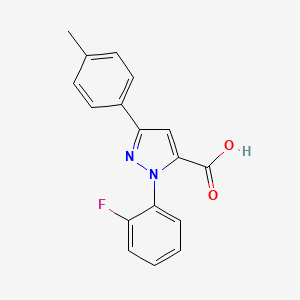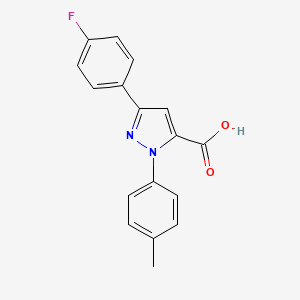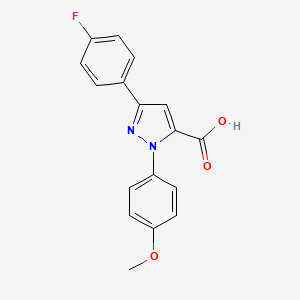
2-Phenyl-4-(trifluoromethyl)quinoline
Overview
Description
2-Phenyl-4-(trifluoromethyl)quinoline is a chemical compound with the molecular weight of 273.26 . .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Phenyl-4-(trifluoromethyl)quinoline, involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 2-Phenyl-4-(trifluoromethyl)quinoline is represented by the InChI code:1S/C16H10F3N/c17-16(18,19)13-10-15(11-6-2-1-3-7-11)20-14-9-5-4-8-12(13)14/h1-10H . Physical And Chemical Properties Analysis
The melting point of 2-Phenyl-4-(trifluoromethyl)quinoline is 37-39°C .Scientific Research Applications
Synthesis and Liquid Crystal Properties
A novel series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines were synthesized using the Sonogashira coupling reaction. These compounds, including derivatives of 2-Phenyl-4-(trifluoromethyl)quinoline, were evaluated for their liquid crystal (LC) properties. Only one compound displayed nematic mesophase, indicating potential application in liquid crystal technology due to specific molecular length and torsional angles influencing their LC properties (Rodrigues et al., 2019).
Photophysical and Morphological Studies
Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, closely related to 2-Phenyl-4-(trifluoromethyl)quinoline, were synthesized and characterized. These compounds displayed interesting photophysical properties such as fluorescence in solid state and Aggregation Induced Emission (AIE), attributable to restricted intramolecular rotation. The presence of an electron-withdrawing trifluoromethyl group played a significant role in these properties, suggesting potential applications in materials science, particularly in the design of fluorescence and AIE materials (Rajalakshmi & Palanisami, 2020).
Corrosion Inhibition
Quinoline derivatives, including those similar to 2-Phenyl-4-(trifluoromethyl)quinoline, were analyzed for their corrosion mitigation effects on mild steel in acidic medium. These derivatives, particularly 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile, showed high inhibition efficiency, suggesting their potential use as green corrosion inhibitors. The study indicated that these compounds adhere to the metal surface, forming a protective layer and preventing corrosion (Singh, Srivastava, & Quraishi, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline compounds are known to exhibit a broad range of biological activities .
Mode of Action
It’s known that quinoline compounds participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Quinoline compounds are known to be involved in various biological and pharmacological activities .
Pharmacokinetics
It’s known that quinoline compounds can be metabolized by aldehyde oxidase (aox) in vivo .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
The success of suzuki–miyaura (sm) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-phenyl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-10-15(11-6-2-1-3-7-11)20-14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIABGRPTYQIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



